molecular formula C17H16N2O B2935408 4-Phenylmethoxy-2-pyrrol-1-ylaniline CAS No. 2010975-39-8

4-Phenylmethoxy-2-pyrrol-1-ylaniline

Cat. No.: B2935408
CAS No.: 2010975-39-8
M. Wt: 264.328
InChI Key: CRHSFSPYVDKCCR-UHFFFAOYSA-N
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Description

4-Phenylmethoxy-2-pyrrol-1-ylaniline is a substituted aniline derivative featuring a phenylmethoxy group at the para position (C4) and a pyrrol-1-yl moiety at the ortho position (C2). The phenylmethoxy group contributes steric bulk and lipophilicity, while the pyrrole ring may enhance electronic interactions.

Properties

IUPAC Name

4-phenylmethoxy-2-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-16-9-8-15(12-17(16)19-10-4-5-11-19)20-13-14-6-2-1-3-7-14/h1-12H,13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHSFSPYVDKCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenylmethoxy-2-pyrrol-1-ylaniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Phenylmethoxy-2-pyrrol-1-ylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenylmethoxy-2-pyrrol-1-ylaniline has several scientific research applications due to its unique properties. It is used in the field of medicinal chemistry for the development of novel biologically active compounds . The compound’s structure allows for the exploration of pharmacophore space and the development of drug candidates with target selectivity . Additionally, it has applications in the study of molecular interactions and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Phenylmethoxy-2-pyrrol-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, leading to a biological response. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Phenylmethoxy-2-pyrrol-1-ylaniline with structurally related compounds, highlighting key differences in substituents, positions, and inferred properties:

Compound Name CAS Number Substituents Position Molecular Weight (g/mol) Similarity Score Key Properties/Applications
This compound Not provided -NH₂, -OCH₂Ph, -pyrrol-1-yl 2, 4 ~296.3 (calculated) Reference Potential use in ligand design or APIs†
1-(4-Methoxyphenyl)-1H-pyrrole 20440-94-2 -OCH₃, -pyrrole 4 ~173.2 0.95 Simpler structure; used in polymer research
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline 5961-59-1 -OCH₃ (×2), -NPh, -N(4-MeO-Ph) N/A ~349.4 0.95 Diaryl amine; electron transport materials
5-Methoxy-2-(1H-pyrrol-1-yl)aniline 15799-79-8 -NH₂, -OCH₃, -pyrrol-1-yl 2, 5 ~218.3 0.89 Bioactive intermediate in drug synthesis

Structural and Functional Insights:

  • Positional Isomerism : Moving the methoxy group from position 4 (CAS 20440-94-2) to 5 (CAS 15799-79-8) alters electronic distribution, affecting reactivity in electrophilic substitution reactions.
  • Aniline vs. N-Substituted Derivatives : The unsubstituted -NH₂ group in this compound distinguishes it from N-arylated analogs (e.g., CAS 5961-59-1), making it more basic and reactive in coupling reactions .

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